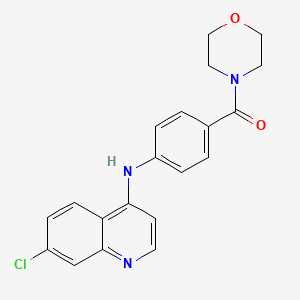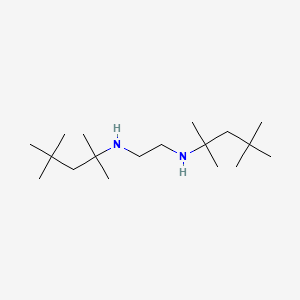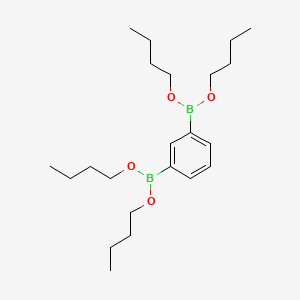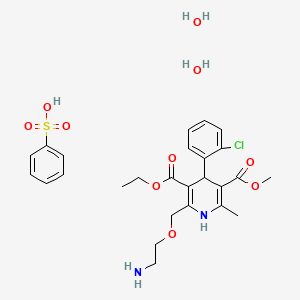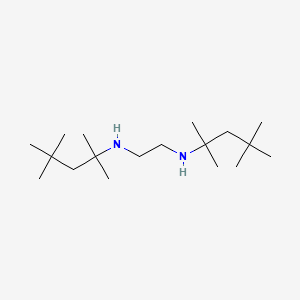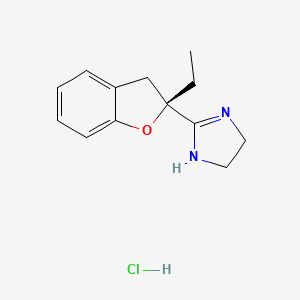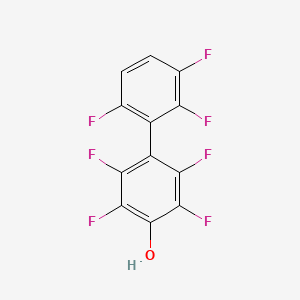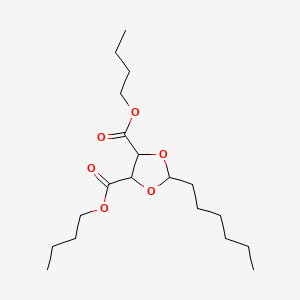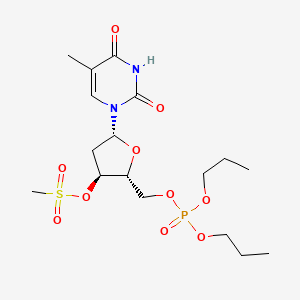
5'-Thymidylic acid, dipropyl ester, 3'-methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is a chemical compound with the molecular formula C16H27N2O8P It is a derivative of thymidine monophosphate, which is a nucleotide containing thymine, a deoxyribose sugar, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate typically involves the esterification of thymidine monophosphate with propyl alcohols in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or methanesulfonic acid.
Solvent: Organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thymidine derivatives.
科学的研究の応用
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in nucleotide metabolism and DNA synthesis.
Industry: Used in the production of nucleotide analogs and as a precursor for various biochemical assays.
作用機序
The mechanism of action of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate involves its incorporation into nucleotide pathways. It can act as a substrate for enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA polymerase. The compound’s methanesulfonate group may also interact with cellular proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Thymidine monophosphate: The parent compound, which lacks the ester and methanesulfonate groups.
5’-Thymidylic acid, dipropyl ester: Similar but without the methanesulfonate group.
3’-Methanesulfonate derivatives: Compounds with similar sulfonate groups but different nucleoside bases.
Uniqueness
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is unique due to its combination of ester and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying nucleotide analogs and their interactions in biological systems.
特性
CAS番号 |
130752-98-6 |
|---|---|
分子式 |
C17H29N2O10PS |
分子量 |
484.5 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-(dipropoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C17H29N2O10PS/c1-5-7-25-30(22,26-8-6-2)27-11-14-13(29-31(4,23)24)9-15(28-14)19-10-12(3)16(20)18-17(19)21/h10,13-15H,5-9,11H2,1-4H3,(H,18,20,21)/t13-,14+,15+/m0/s1 |
InChIキー |
KKELJYPCWQBGSA-RRFJBIMHSA-N |
異性体SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
正規SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


